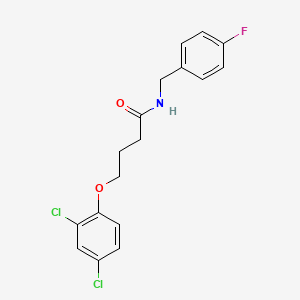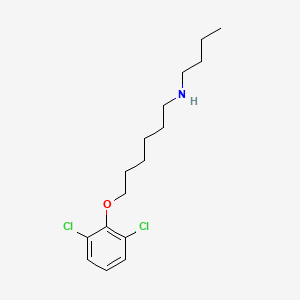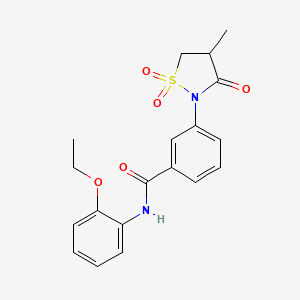![molecular formula C18H18Cl2N2OS B5129735 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)
4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as BAY 11-7082, has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 involves its ability to inhibit the activity of NF-κB. NF-κB is a transcription factor that is involved in the regulation of genes that are important for cell growth and survival. Inhibition of NF-κB can lead to the suppression of tumor growth and the induction of apoptosis, making it a promising strategy for cancer treatment.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound 11-7082 has also been shown to have antiviral and antibacterial activity. Additionally, this compound 11-7082 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition without affecting other cellular processes. However, one of the limitations of using this compound 11-7082 is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research involving 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB. Additionally, researchers are investigating the potential use of this compound 11-7082 in combination with other anticancer agents to improve its efficacy. Finally, researchers are exploring the potential use of this compound 11-7082 in the treatment of other diseases, such as neurodegenerative diseases and viral infections.
Conclusion:
In conclusion, this compound 11-7082 is a promising compound that has been widely studied for its potential applications in scientific research. Its ability to inhibit NF-κB makes it a potential candidate for the treatment of cancer and other diseases. While there are limitations to its use, ongoing research is exploring ways to improve its efficacy and expand its potential applications.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 involves several steps, including the reaction of 2,4-dichloroaniline with thiocarbonyldiimidazole to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 4-tert-butylbenzamide to form the final product, this compound 11-7082.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that this compound 11-7082 can inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell growth and survival. Inhibition of NF-κB has been shown to be an effective strategy for treating cancer, making this compound 11-7082 a potential candidate for further investigation.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2OS/c1-18(2,3)12-6-4-11(5-7-12)16(23)22-17(24)21-15-9-8-13(19)10-14(15)20/h4-10H,1-3H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGSBMAFGRGTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)

![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)

![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5129713.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5129715.png)

![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)